
2-Methyl-5-(3-quinolyl)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(3-quinolyl)oxazole is a heterocyclic compound that features both an oxazole ring and a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-quinolyl)oxazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-aminomethyl oxazole with 3-quinolinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, is becoming increasingly important in industrial settings.
化学反应分析
Types of Reactions
2-Methyl-5-(3-quinolyl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline moiety or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and oxazole derivatives, depending on the reagents used.
科学研究应用
2-Methyl-5-(3-quinolyl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-Methyl-5-(3-quinolyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the oxazole ring can interact with various proteins, inhibiting their activity and affecting cellular processes.
相似化合物的比较
Similar Compounds
- 2-(3´-Pyridyl)-5-phenyloxazole
- 2,5-Diphenyloxazole
- Benzoxazole derivatives
Uniqueness
2-Methyl-5-(3-quinolyl)oxazole is unique due to the presence of both the oxazole and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to similar compounds that may only contain one of these heterocyclic rings.
属性
分子式 |
C13H10N2O |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
2-methyl-5-quinolin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C13H10N2O/c1-9-14-8-13(16-9)11-6-10-4-2-3-5-12(10)15-7-11/h2-8H,1H3 |
InChI 键 |
UOPYBJJMRNHPLD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(O1)C2=CC3=CC=CC=C3N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


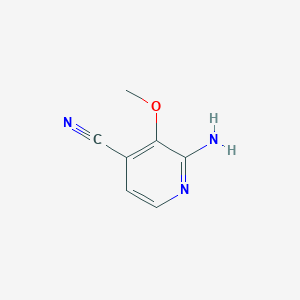
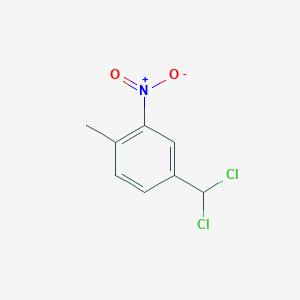
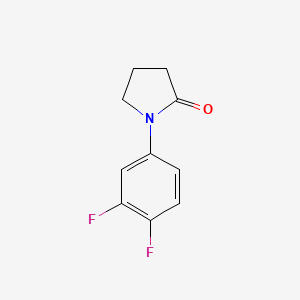
![5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689937.png)
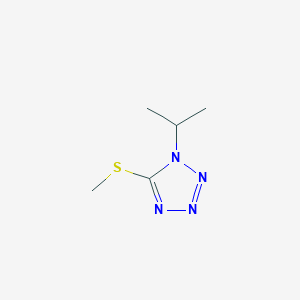
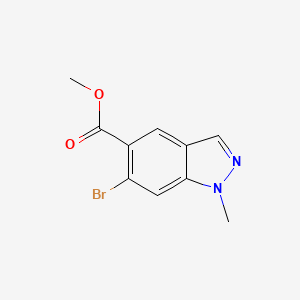

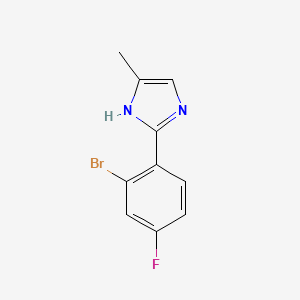
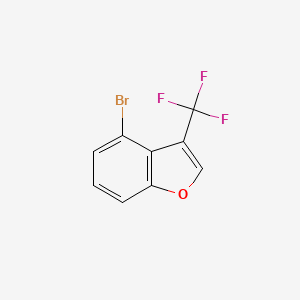
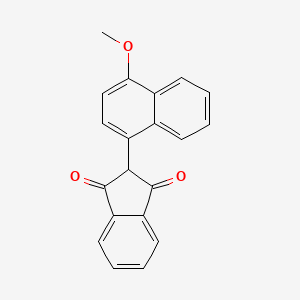
![[2-(6'-Cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13689982.png)
![Pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13689987.png)


